methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate
Overview
Description
Methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate is a synthetic organic compound with the molecular formula C17H21Cl2NO3 This compound is characterized by the presence of a cycloheptyl group, a dichlorophenyl group, and an amino-oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate typically involves the following steps:
Formation of the Amino Intermediate: The reaction begins with the preparation of the amino intermediate by reacting 2,4-dichloroaniline with an appropriate cycloheptyl derivative under controlled conditions.
Esterification: The amino intermediate is then subjected to esterification with methyl 3-oxopropanoate in the presence of a suitable catalyst, such as a strong acid or base, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
Methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyclohexyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate
- Methyl 2-cyclopentyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate
Uniqueness
Methyl 2-cycloheptyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate is unique due to its specific cycloheptyl group, which may confer distinct chemical and biological properties compared to its cyclohexyl and cyclopentyl analogs
Properties
IUPAC Name |
methyl 2-cycloheptyl-3-(2,4-dichloroanilino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO3/c1-23-17(22)15(11-6-4-2-3-5-7-11)16(21)20-14-9-8-12(18)10-13(14)19/h8-11,15H,2-7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQOQLSCRHZCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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